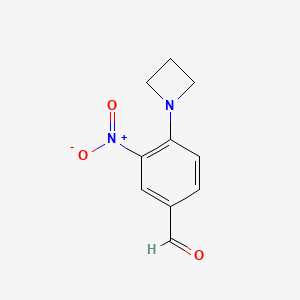

4-(Azetidin-1-yl)-3-nitrobenzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O3 |

|---|---|

Molecular Weight |

206.20 g/mol |

IUPAC Name |

4-(azetidin-1-yl)-3-nitrobenzaldehyde |

InChI |

InChI=1S/C10H10N2O3/c13-7-8-2-3-9(11-4-1-5-11)10(6-8)12(14)15/h2-3,6-7H,1,4-5H2 |

InChI Key |

KGHAGJSRTCOLRO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] |

Origin of Product |

United States |

Rational Design and Retrosynthetic Strategies for 4 Azetidin 1 Yl 3 Nitrobenzaldehyde

Identification of Key Disconnection Points and Synthetic Precursors

The structure of 4-(azetidin-1-yl)-3-nitrobenzaldehyde is characterized by a benzaldehyde (B42025) core substituted with a nitro group and an azetidine (B1206935) ring. The primary goal of the retrosynthetic analysis is to identify the most logical bond to disconnect, which should correspond to a reliable and high-yielding chemical reaction in the forward synthesis.

For this target molecule, the most strategic disconnection is the carbon-nitrogen (C-N) bond between the aromatic ring and the azetidine moiety. This is a common and effective strategy for molecules containing aryl-amine linkages. amazonaws.com This disconnection simplifies the complex target molecule into two more manageable precursors.

This disconnection leads to the identification of two key synthons: an azetidinyl anion and a phenyl cation bearing a nitro and an aldehyde group. The corresponding real-world synthetic equivalents for these idealized fragments are azetidine and a suitably activated benzaldehyde derivative.

The most logical synthetic precursor for the substituted phenyl component is 4-fluoro-3-nitrobenzaldehyde (B1361154) . The fluorine atom at the C4 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr), a reaction that is strongly promoted by the presence of the electron-withdrawing nitro group at the C3 position. nih.gov

Further retrosynthetic analysis of 4-fluoro-3-nitrobenzaldehyde suggests that it can be synthesized from a simpler precursor, 4-fluorobenzaldehyde , through an electrophilic aromatic substitution reaction, specifically nitration. google.com

The complete retrosynthetic pathway can be summarized as follows:

| Target Molecule | Disconnection | Precursors |

| This compound | C-N Bond | Azetidine & 4-Fluoro-3-nitrobenzaldehyde |

| 4-Fluoro-3-nitrobenzaldehyde | C-N Bond (Nitration) | 4-Fluorobenzaldehyde |

Analysis of Connectivity and Functional Group Interconversions

The forward synthesis, guided by the retrosynthetic analysis, involves the formation of the key C-N bond that connects the azetidine ring to the nitro-substituted benzaldehyde core. The primary transformation is a nucleophilic aromatic substitution (SNAr) reaction.

In this proposed synthesis, azetidine acts as the nucleophile, attacking the carbon atom bearing the fluorine atom on the 4-fluoro-3-nitrobenzaldehyde ring. The reaction is facilitated by the strong electron-withdrawing effect of the adjacent nitro group, which stabilizes the intermediate Meisenheimer complex and lowers the activation energy of the reaction. rsc.org

Key Reaction Parameters for Nucleophilic Aromatic Substitution:

| Parameter | Description |

| Solvent | Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Acetonitrile (MeCN) are typically used to facilitate the reaction. |

| Base | A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) is often added to neutralize the hydrofluoric acid (HF) byproduct. |

| Temperature | The reaction is typically carried out at elevated temperatures, often ranging from 80°C to 150°C, to ensure a reasonable reaction rate. |

No major functional group interconversions (FGIs) are required in the final step of this proposed synthesis, as the aldehyde and nitro groups are generally stable under the conditions of the SNAr reaction. The aldehyde group is sufficiently deactivating towards nucleophilic attack on the carbonyl carbon under these conditions, and the nitro group is essential for the activation of the aromatic ring.

Feasibility Assessment of Proposed Synthetic Routes

Firstly, the starting materials, 4-fluorobenzaldehyde and azetidine , are commercially available from various chemical suppliers. sigmaaldrich.comsigmaaldrich.com This eliminates the need for lengthy and potentially low-yielding preparations of the initial precursors.

Secondly, the two key reactions in the proposed synthesis are well-established and extensively documented in the chemical literature:

Nitration of 4-fluorobenzaldehyde : The introduction of a nitro group onto an activated aromatic ring is a standard electrophilic aromatic substitution reaction. The conditions for such reactions are well-understood and generally provide good yields of the desired product. google.com

Nucleophilic Aromatic Substitution : The reaction of an activated aryl fluoride (B91410) with an amine, such as azetidine, is a robust and widely used method for the formation of aryl-amine bonds. researchgate.net The presence of the nitro group ortho to the fluorine atom strongly activates the ring for this transformation, suggesting that the reaction should proceed with high efficiency.

Feasibility Score of Proposed Synthetic Steps:

| Synthetic Step | Reaction Type | Starting Materials | Feasibility |

| Step 1 | Electrophilic Aromatic Substitution (Nitration) | 4-Fluorobenzaldehyde | High |

| Step 2 | Nucleophilic Aromatic Substitution (SNAr) | 4-Fluoro-3-nitrobenzaldehyde, Azetidine | High |

Mechanistic Investigations and Reactivity Profiles of 4 Azetidin 1 Yl 3 Nitrobenzaldehyde

Elucidation of Reaction Pathways for Azetidine (B1206935) Ring Formation

The formation of the azetidine ring in molecules such as 4-(Azetidin-1-yl)-3-nitrobenzaldehyde typically involves intramolecular cyclization reactions. Common strategies for synthesizing azetidines include the base-promoted cyclization of 1,3-amino alcohols or 1,3-haloamines. Another approach is the intermolecular [2+2] cycloaddition of an alkene with an amine or oxime. researchgate.net

Recent advancements in azetidine synthesis have expanded the toolkit for chemists. These include methods like ring contraction of larger heterocycles, C-H activation, and strain-release homologation of azabicyclo[1.1.0]butanes. rsc.orgorganic-chemistry.org For instance, visible light-mediated aza Paternò–Büchi reactions have been employed for the scalable synthesis of functionalized azetidines. researchgate.net The choice of synthetic route can significantly influence the substitution pattern and stereochemistry of the final azetidine-containing product.

| Reaction Type | Starting Materials | Key Features |

|---|---|---|

| Intramolecular Cyclization | 1,3-amino alcohols, 1,3-haloamines | Base-promoted ring closure. researchgate.net |

| [2+2] Cycloaddition | Alkenes and imines | Photochemical or thermal conditions. rsc.org |

| Ring Contraction | N-sulfonylpyrrolidinones | Nucleophilic addition followed by ring contraction. organic-chemistry.org |

| Aza Paternò–Büchi Reaction | Imines and alkenes | Visible-light mediated photochemical reaction. researchgate.net |

Electron-Withdrawing Effects of the Nitro Group on Aromatic Reactivity

The nitro group (—NO₂) at the 3-position of the benzaldehyde (B42025) ring is a potent electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution and enhances its susceptibility to nucleophilic attack. This effect is due to both the inductive (-I) and resonance (-R) effects of the nitro group, which decrease the electron density on the benzene (B151609) ring. learncbse.in

Specifically, the nitro group's electron-withdrawing nature significantly increases the electrophilicity of the carbonyl carbon in the benzaldehyde moiety. brainly.com This makes the aldehyde group in this compound more reactive towards nucleophilic addition reactions compared to unsubstituted benzaldehyde. sarthaks.comdoubtnut.com The presence of the nitro group facilitates the attack of nucleophiles on the carbonyl carbon. shaalaa.com

Electrophilic and Nucleophilic Character of the Benzaldehyde Moiety

The benzaldehyde portion of the molecule possesses both electrophilic and nucleophilic characteristics. The carbonyl carbon is a primary electrophilic site, readily attacked by nucleophiles. As mentioned, the electron-withdrawing nitro group enhances this electrophilicity.

Ring Strain Effects on Azetidine Reactivity and Stability

Azetidines are four-membered nitrogen-containing heterocycles characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a driving force for many of their chemical reactions. rsc.orgresearchwithrutgers.com While the ring is more stable than the highly reactive three-membered aziridines, it is considerably more reactive than the five-membered pyrrolidines. rsc.org

This ring strain makes the azetidine ring susceptible to ring-opening reactions under appropriate conditions. rsc.orgambeed.com For example, under acidic conditions, N-substituted azetidines can undergo intramolecular ring-opening decomposition through nucleophilic attack. nih.gov The reactivity driven by ring strain allows for unique synthetic transformations and functionalizations that are not as readily achieved with less strained heterocyclic systems. rsc.org

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | Relative Reactivity |

|---|---|---|---|

| Aziridine | 3 | 27.7 rsc.org | High |

| Azetidine | 4 | 25.4 rsc.org | Moderate |

| Pyrrolidine | 5 | 5.4 rsc.org | Low |

Stereochemical Control and Diastereoselectivity in Synthetic Transformations

The synthesis of substituted azetidines often raises questions of stereochemical control. When new stereocenters are formed during the synthesis of or reactions involving the azetidine ring, controlling the diastereoselectivity is a key challenge. Various strategies have been developed to achieve stereocontrolled synthesis of azetidine derivatives. nih.govnih.gov

For instance, the hydrogenation of unsaturated azetidine precursors can proceed with high diastereoselectivity, favoring the formation of cis-isomers. acs.org The choice of catalyst and reaction conditions can be crucial in determining the stereochemical outcome. The rigid conformation of the azetidine ring can also influence the stereochemistry of reactions at adjacent positions, allowing for the diastereoselective synthesis of complex molecules. researchgate.net The development of enantioselective protocols involving azetidines remains an active area of research. rsc.org

Advanced Spectroscopic and Analytical Characterization of 4 Azetidin 1 Yl 3 Nitrobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-Dimensional NMR (¹H, ¹³C) Analysis

One-dimensional NMR provides fundamental information about the types and numbers of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(azetidin-1-yl)-3-nitrobenzaldehyde is predicted to show distinct signals corresponding to each unique proton environment. The aldehyde proton (CHO) is expected to appear as a singlet far downfield, typically in the range of 9.9–10.1 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic region will display signals for three protons. The proton ortho to the aldehyde and meta to the nitro group would likely appear as a doublet, while the proton ortho to the nitro group would be a singlet or a narrowly split doublet. The proton ortho to the azetidinyl group would be a doublet. The azetidine (B1206935) ring protons should present as two distinct multiplets: a triplet for the two methylene groups adjacent to the nitrogen and a quintet for the central methylene group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms. The most deshielded signal will be from the aldehyde carbonyl carbon, expected around 190 ppm. The six aromatic carbons will have distinct chemical shifts influenced by the electron-donating azetidinyl group and the electron-withdrawing nitro and aldehyde groups. The two types of carbon atoms in the azetidine ring will appear in the aliphatic region of the spectrum.

Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (CHO) | ~9.9-10.1 (s, 1H) | ~190 |

| Aromatic C-H | ~7.5-8.5 (m, 3H) | ~120-155 |

| Aromatic C-N (Azetidinyl) | - | ~150-155 |

| Aromatic C-NO₂ | - | ~145-150 |

| Aromatic C-CHO | - | ~135-140 |

| Azetidine (α-CH₂) | ~4.0-4.2 (t, 4H) | ~50-55 |

Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

2D NMR experiments reveal correlations between nuclei, providing definitive evidence for the molecular structure. wikipedia.orghuji.ac.il

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be expected to show cross-peaks between adjacent aromatic protons and, crucially, between the α- and β-protons of the azetidine ring, confirming the ring's integrity and connectivity. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies all direct one-bond correlations between protons and the carbons they are attached to. columbia.edu This technique would definitively assign the proton signals to their corresponding carbon signals. For example, the aldehyde proton signal at ~10 ppm would show a cross-peak to the carbonyl carbon signal at ~190 ppm. wikipedia.orgcolumbia.edu

A cross-peak between the aldehyde proton and the aromatic carbon to which the aldehyde group is attached.

Correlations from the azetidine's α-protons to the aromatic carbon at position 4.

Correlations from the aromatic protons to neighboring carbons, which would unambiguously establish the ortho, meta, and para relationships between the substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be characterized by several strong, diagnostic absorption bands:

Aldehyde Group: A strong C=O stretching band is expected around 1705-1730 cm⁻¹. libretexts.org Additionally, two characteristic C-H stretching bands for the aldehyde proton should appear near 2750 and 2850 cm⁻¹. libretexts.orgvscht.cz

Nitro Group: The presence of the nitro group (NO₂) is confirmed by two strong absorptions: an asymmetric stretch typically between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.comspectroscopyonline.com

Aromatic Ring: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C in-ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. libretexts.org

Azetidine Ring: The C-N stretching of the azetidinyl group would likely produce a moderate band in the fingerprint region, around 1200-1250 cm⁻¹.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1705 - 1730 |

| Aldehyde | C-H Stretch | 2750 & 2850 |

| Nitro | N-O Asymmetric Stretch | 1550 - 1475 |

| Nitro | N-O Symmetric Stretch | 1360 - 1290 |

| Aromatic | C=C Stretch | 1450 - 1600 |

| Aromatic | C-H Stretch | > 3000 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy and precision. measurlabs.commeasurlabs.com This allows for the unambiguous determination of a compound's elemental composition and thus its molecular formula. fiveable.melibretexts.org

For this compound, the molecular formula is C₁₀H₁₀N₂O₃. The theoretical exact mass (monoisotopic mass) can be calculated with high precision. An HRMS experiment would measure the m/z of the molecular ion (e.g., [M+H]⁺). If the experimentally measured mass matches the theoretical mass to within a very small tolerance (typically <5 parts per million, ppm), it provides definitive confirmation of the molecular formula. fiveable.melibretexts.org This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. libretexts.org

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to generate a precise map of electron density and thus determine the exact spatial arrangement of every atom. nih.govmpg.de

If a suitable single crystal of this compound could be grown, X-ray analysis would provide unequivocal data on:

Bond lengths and angles: Precise measurements for every bond in the molecule.

Conformation: The exact dihedral angles, revealing the orientation of the azetidine, nitro, and aldehyde groups relative to the benzene (B151609) ring. nih.gov This would show, for example, the degree of planarity of the system.

Intermolecular interactions: Details on how the molecules pack together in the crystal lattice, including any hydrogen bonding or π-stacking interactions. rsc.org

As of this writing, a crystal structure for this specific compound has not been deposited in public databases.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical spectroscopy refers to a group of techniques, including circular dichroism (CD) and optical rotatory dispersion (ORD), that measure the differential interaction of a substance with left- and right-circularly polarized light. saschirality.orgcas.cz These techniques are exclusively applicable to chiral molecules—molecules that are non-superimposable on their mirror images. rsc.org The primary application of chiroptical spectroscopy is to determine the absolute configuration and assess the enantiomeric purity of chiral compounds. nih.govrsc.org

The molecule this compound is achiral . It possesses a plane of symmetry that bisects the azetidine ring and the benzene ring (assuming free rotation or a planar conformation). Since the molecule is superimposable on its mirror image, it cannot exist as enantiomers. Therefore, it will not exhibit any signal in chiroptical spectroscopy. The assessment of its enantiomeric purity is not applicable, as there are no enantiomers to assess. synchrotron-soleil.frresearchgate.net

Computational Chemistry and Theoretical Studies of 4 Azetidin 1 Yl 3 Nitrobenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic properties of molecules like 4-(Azetidin-1-yl)-3-nitrobenzaldehyde. DFT calculations, often employing hybrid functionals such as B3LYP, are instrumental in determining the optimized molecular geometry, electronic distribution, and frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity and a greater ease of intramolecular charge transfer (ICT). For derivatives of benzaldehyde (B42025), DFT calculations are essential in understanding how different substituents influence these electronic properties. researchgate.net

Molecular Dynamics and Conformational Landscape Analysis

While DFT calculations provide information on a static molecular structure, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations can be employed to explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding the flexibility of the azetidine (B1206935) ring and its orientation relative to the benzaldehyde moiety. The interactions between the molecule and its environment, such as a solvent, can also be modeled to provide a more realistic representation of its behavior in solution.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

From the electronic structure data obtained through DFT calculations, a range of quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a basis for understanding structure-reactivity relationships. Key global reactivity descriptors include:

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the molecule's electrophilic character. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. researchgate.net For this compound, NBO analysis can elucidate the intramolecular charge transfer from the electron-donating azetidinyl group to the electron-withdrawing nitro and aldehyde groups. This analysis provides a quantitative measure of the stabilization energies associated with these interactions, which are crucial for understanding the molecule's electronic structure and reactivity. researchgate.net The delocalization of electron density between filled (donor) and empty (acceptor) orbitals is a key factor in the stabilization of the molecular system. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are also employed to predict various spectroscopic properties of this compound. Theoretical calculations of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can be performed and compared with experimental data to confirm the molecular structure. oxinst.com For instance, DFT calculations can predict the vibrational frequencies and intensities of the IR and Raman spectra, which can be correlated with the experimental spectra to assign the observed vibrational modes. researchgate.net Similarly, theoretical calculations of NMR chemical shifts can aid in the interpretation of experimental ¹H and ¹³C NMR spectra. oxinst.com The agreement between the calculated and experimental spectroscopic data serves as a validation of the computational methodology and the predicted molecular structure.

Synthetic Utility and Chemical Transformations of 4 Azetidin 1 Yl 3 Nitrobenzaldehyde

Role as a Precursor in the Synthesis of Complex Heterocyclic Systems

4-(Azetidin-1-yl)-3-nitrobenzaldehyde is a valuable precursor for synthesizing a wide array of complex heterocyclic systems. The inherent reactivity of its functional groups enables chemists to construct fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net Azetidine-based structures, in particular, are of significant interest in medicinal chemistry. nih.govrsc.orgrsc.org The synthesis of these complex molecules often involves multi-step sequences that strategically manipulate the aldehyde, nitro, and azetidine (B1206935) moieties.

For instance, the aldehyde group can readily participate in condensation reactions to form imines, which can then undergo cycloaddition reactions to generate novel heterocyclic rings. uobabylon.edu.iqsciencescholar.us Furthermore, the nitro group can be transformed into other functionalities, such as amines, which can then be used to construct nitrogen-containing heterocycles. researchgate.net The azetidine ring itself can be a part of a larger, more complex polycyclic system. nih.govresearchgate.net The development of synthetic routes to access diverse heterocyclic scaffolds from this precursor is an active area of research. researchgate.net

Derivatization of the Azetidine Ring for Scaffold Diversification

The azetidine ring in this compound, while relatively stable, possesses ring strain that can be exploited for further chemical transformations, leading to a diverse range of molecular scaffolds. rsc.orgrsc.org The reactivity of the four-membered ring allows for ring-opening and ring-expansion reactions, providing access to other heterocyclic systems like pyrrolidines. nih.gov

Methods for the functionalization of the azetidine ring itself have been developed to introduce additional diversity. rsc.org These derivatizations can alter the steric and electronic properties of the molecule, which is crucial for tuning its biological activity or material properties. The synthesis and diversification of densely functionalized azetidine ring systems are key strategies for creating libraries of lead-like molecules for drug discovery. nih.govresearchgate.net

Transformations of the Nitro Group: Reduction and Further Functionalization

The nitro group of this compound is a versatile functional group that can undergo a variety of transformations, significantly expanding the synthetic utility of the parent molecule. nih.gov The most fundamental transformation is its reduction to an amino group. researchgate.netnih.gov This reduction can be achieved using various reagents, with catalytic hydrogenation (e.g., using Pd/C and H₂) being a common and efficient method. researchgate.net

The resulting amine is a key intermediate for further functionalization. For example, it can undergo diazotization followed by Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano groups, and trifluoromethyl groups. researchgate.net Additionally, the amine can participate in C-N bond formation reactions, such as the Buchwald-Hartwig cross-coupling, to form more complex nitrogen-containing compounds. tcichemicals.com The nitro group can also be transformed into other functionalities like nitrones, which are useful in cycloaddition reactions. researchgate.net

| Transformation | Reagents/Conditions | Product Functional Group | Reference |

| Reduction to Amine | Pd/C, H₂ (1 atm), MeOH, RT | -NH₂ | researchgate.net |

| Transformation to Nitrone | Zn (6.0 equiv), HOAc (12.0 equiv), EtOH, 0 °C to RT | -CH=N⁺(O⁻)-R | researchgate.net |

| Radical Hydroamination | 3-methylbut-3-en-1-ol, Fe(acac)₃, PhSiH₃, EtOH, 60 °C; then Zn, HCl | -NH-R | researchgate.net |

Reactions Involving the Aldehyde Functionality for C-C and C-N Bond Formation

The aldehyde group is a cornerstone of reactivity in this compound, enabling a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions are fundamental to building molecular complexity.

Carbon-Carbon Bond Formation: The aldehyde readily participates in classic C-C bond-forming reactions such as:

Aldol reactions: Reacting with enolates of ketones or other aldehydes to form β-hydroxy carbonyl compounds. researchgate.net

Wittig reaction: Reacting with phosphorus ylides to form alkenes. psu.edu

Grignard reaction: Reacting with organomagnesium halides to produce secondary alcohols. youtube.com

Baylis-Hillman reaction: An atom-economical reaction with activated alkenes to create multifunctional molecules. researchgate.net

Carbon-Nitrogen Bond Formation: The aldehyde is also a key player in C-N bond formation, primarily through:

Reductive amination: A two-step process involving the formation of an imine or enamine followed by reduction to an amine.

Mannich reaction: A three-component reaction involving the aldehyde, an amine, and a compound with an active hydrogen to form β-amino carbonyl compounds. researchgate.net

Formation of Schiff bases (imines): Condensation with primary amines, which can then be used in various subsequent reactions. sciencescholar.usresearchgate.net

The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to nucleophilic attack, which is the basis for these transformations. youtube.com The presence of the electron-withdrawing nitro group can further enhance this electrophilicity. stackexchange.com

Application as a Building Block in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules in an efficient manner. cam.ac.uksouralgroup.com this compound is an excellent building block for DOS due to its multiple, orthogonally reactive functional groups. nih.gov This allows for the generation of a wide range of molecular scaffolds from a single starting material through different reaction pathways. cam.ac.uk

In a DOS approach, the aldehyde, nitro group, and azetidine ring can be selectively manipulated to introduce diversity at different points in a synthetic sequence. For example, a library of compounds can be generated by reacting the aldehyde with a variety of nucleophiles, followed by reduction of the nitro group and subsequent derivatization of the resulting amine. nih.gov This strategy enables the rapid exploration of chemical space to identify molecules with desired biological activities or material properties. souralgroup.com The use of such versatile building blocks is crucial for the successful implementation of DOS strategies in drug discovery and chemical biology. souralgroup.comnih.gov

Q & A

Basic: What are the key synthetic strategies for preparing 4-(Azetidin-1-yl)-3-nitrobenzaldehyde?

The synthesis typically involves sequential functionalization of benzaldehyde derivatives. A common approach is:

- Step 1 : Nitration of 4-(azetidin-1-yl)benzaldehyde under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group at the meta position. Regioselectivity is critical, as competing para-substitution may occur.

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the target compound.

- Validation : Confirm regiochemistry using ¹H NMR (aromatic proton splitting patterns) and IR spectroscopy (stretching frequencies for -NO₂ at ~1520 cm⁻¹ and -CHO at ~1700 cm⁻¹) .

Advanced: How does steric hindrance from the azetidine ring influence reaction pathways in this compound?

The azetidine ring introduces steric constraints that affect reactivity:

- Nucleophilic Substitution : The rigid four-membered ring may hinder nucleophilic attack at the aldehyde group, requiring polar aprotic solvents (e.g., DMF) or elevated temperatures.

- Catalytic Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids may require bulky ligands (e.g., SPhos) to prevent coordination interference from the azetidine nitrogen .

- Comparative Studies : Contrast with 4-(dimethylamino)-3-nitrobenzaldehyde () reveals that azetidine’s smaller ring size reduces electron-donating effects, altering reaction kinetics (monitored via UV-Vis spectroscopy) .

Basic: What analytical techniques are recommended for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks for the azetidine ring (δ 3.5–4.0 ppm for N-CH₂ protons) and nitro group (deshielded aromatic protons at δ 8.0–8.5 ppm).

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and confirm the nitro group’s meta position. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₀H₁₀N₂O₃: 206.0691).

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Discrepancies between NMR and crystallographic data may arise from dynamic processes (e.g., ring puckering in azetidine):

- Variable-Temperature NMR : Conduct experiments at −40°C to slow conformational changes and resolve splitting patterns.

- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p) basis set) to identify dominant conformers .

- Twinned Crystals : If X-ray data show twinning (common with nitro groups), use SHELXD for structure solution and refine with TWIN/BASF commands in SHELXL .

Basic: What are the stability considerations for storing this compound?

- Light Sensitivity : Store in amber vials under inert gas (Ar/N₂) to prevent nitro group reduction or aldehyde oxidation.

- Temperature : −20°C for long-term storage; avoid freeze-thaw cycles to prevent crystallization-induced degradation.

- Hygroscopicity : Use desiccants (silica gel) to mitigate moisture absorption, which may catalyze hydrolysis of the aldehyde group .

Advanced: How does the nitro group’s electronic effect modulate reactivity in cross-coupling reactions?

The nitro group’s electron-withdrawing nature:

- Reduces Electron Density : Lowers LUMO energy at the aldehyde group, enhancing electrophilicity in condensation reactions (e.g., Schiff base formation with amines; requires acetic acid catalyst) .

- Competitive Pathways : In reductive amination, the nitro group may undergo partial reduction (e.g., to -NH₂) under H₂/Pd-C conditions. Use controlled reductants (e.g., NaBH₄/CuCl₂) to preserve functionality .

Basic: What solvents are optimal for recrystallizing this compound?

- Ethanol/Water Mixtures : Ideal for gradual cooling (room temp → 4°C) to yield high-purity crystals.

- Avoid Chlorinated Solvents : Dichloromethane may induce polymorphic transitions due to high volatility.

- Crystal Morphology : Monitor via SEM () to assess defects caused by rapid nucleation .

Advanced: What computational methods predict the compound’s tautomeric behavior?

- Tautomer Analysis : Use Gaussian or ORCA to model keto-enol equilibria. The nitro group stabilizes the keto form via resonance, but azetidine’s electron donation may favor minor enol tautomers.

- Solvent Effects : PCM models (e.g., water vs. toluene) reveal solvent polarity’s role in tautomer distribution .

Basic: How can impurities from incomplete nitration be identified?

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to separate unreacted 4-(azetidin-1-yl)benzaldehyde (retention time ~5.2 min) from the product (~6.8 min).

- TLC : Hexane/ethyl acetate (7:3) with UV visualization at 254 nm; product Rf ≈ 0.4 vs. precursor Rf ≈ 0.6 .

Advanced: What strategies mitigate byproduct formation in azetidine-containing systems?

- Protection/Deprotection : Temporarily protect the aldehyde as an acetal (e.g., ethylene glycol/H⁺) during nitration to prevent side reactions.

- Flow Chemistry : Continuous microreactors improve heat transfer during exothermic nitration, reducing dimerization byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.